REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:5]=[CH:6][C:7]2[N:20]=[C:19]3[C:11](=[CH:12][C:13]([CH:17]=[CH:18]3)=[N+](C)C)[S:10][C:8]=2[CH:9]=1)[CH3:3].CC[O:23]C(C)=O.CO>O.[NH4+].[OH-].[N+]([O-])([O-])=O.[Ag+]>[CH3:1][N:2]([CH3:3])[C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:20]=[C:19]1[C:11](=[CH:12][C:13](=[O:23])[CH:17]=[CH:18]1)[S:10]2 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=1C=CC2=C(C1)SC3=CC(=[N+](C)C)C=CC3=N2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
EtOAc MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (20×5 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The dark solid was purified on a silica gel column
|
Type
|
WASH
|
Details
|
Elution with 9:1 EtOAc/MeOH
|
Type
|
CUSTOM
|
Details
|
gave CPD-18 as a dark solid
|
Name
|
|
Type
|
|
Smiles
|
CN(C=1C=C2SC3=CC(C=CC3=NC2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |